Apabetalone - 1044870-39-4

Apabetalone

Catalog Number: EVT-259313
CAS Number: 1044870-39-4
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apabetalone, also known as RVX-208, is a small molecule that acts as a selective inhibitor of bromodomain and extraterminal (BET) proteins. [, , , , , , , , , , , , , , , , , , , , , , , ] BET proteins are epigenetic "readers" that regulate gene expression by binding to acetylated lysine residues on histones. [, , , , , ] Specifically, Apabetalone demonstrates selectivity for the second bromodomain (BD2) of BET proteins, particularly BRD4. [, , ] This selectivity distinguishes it from pan-BET inhibitors like JQ1. [, , ] By modulating BET protein activity, Apabetalone influences transcriptional programs involved in various physiological and pathological processes. [, , , , , , , ] Currently, Apabetalone is undergoing phase III clinical trials for cardiovascular disease. [, , , , , ]

Future Directions
  • Optimizing its use in specific patient populations: Further clinical trials are needed to define the optimal use of Apabetalone in different patient populations, such as those with CKD, T2DM, or cognitive impairment. [, , , , , ]

JQ1

  • Compound Description: JQ1 is a thieno-triazolo-diazepine that acts as a competitive, cell-permeable antagonist of BET bromodomains (BRD2, BRD3, BRD4). [] JQ1 binds to the acetyl-lysine binding pocket of BET bromodomains, preventing their interaction with acetylated histones and disrupting the formation of transcriptional complexes. []
  • Relevance: JQ1 is structurally distinct from Apabetalone but shares its ability to inhibit BET proteins. [] It is frequently used in research as a tool compound to validate BET protein involvement in cellular pathways and disease models. [, , ] Studies frequently compare JQ1 and Apabetalone to assess the specific effects of Apabetalone's BD2 selectivity. [, ]

MZ1

  • Compound Description: MZ1 is a heterobifunctional proteolysis targeting chimera (PROTAC) compound that induces BET protein degradation. [] It achieves this by simultaneously binding to BET proteins and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the BET protein. []
  • Relevance: MZ1, similar to Apabetalone and JQ1, targets BET proteins but through a distinct mechanism of action (degradation vs. inhibition). [] Comparing the effects of MZ1 and Apabetalone in research helps elucidate the functional consequences of BET protein modulation versus complete depletion. []
  • Compound Description: Baricitinib is a selective and reversible inhibitor of Janus kinase (JAK) 1 and JAK2. [] It is an FDA-approved drug for inflammatory conditions like rheumatoid arthritis. [] Baricitinib disrupts signaling pathways downstream of various cytokine receptors, effectively suppressing the inflammatory response. []
  • Relevance: While not structurally related to Apabetalone, Baricitinib shares its ability to dampen inflammation. [] Research compares these compounds to assess the relative efficacy of BET inhibition (Apabetalone) versus targeting broader cytokine signaling pathways (Baricitinib). []

Losmapimod

  • Compound Description: Losmapimod is an inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). [] It exhibits anti-inflammatory properties and has been investigated as a potential therapy for various diseases, including acute coronary syndrome and Facioscapulohumeral Muscular Dystrophy (FSHD). [, ]
  • Relevance: Losmapimod, like Apabetalone, demonstrates efficacy in modulating DUX4 target gene expression in FSHD, albeit through a different mechanism. [] Comparing both compounds helps researchers understand the distinct pathways involved in FSHD pathogenesis and their potential as therapeutic targets. []
Source and Classification

Apabetalone is synthesized from various chemical precursors and is classified under the category of epigenetic modulators due to its mechanism of action on gene transcription. It has been evaluated in several clinical trials aimed at understanding its efficacy in managing cardiovascular diseases and associated conditions.

Synthesis Analysis

The synthesis of Apabetalone involves multiple steps, typically carried out by specialized pharmaceutical companies such as NAEJA Pharmaceuticals and IRIX Pharmaceuticals. The synthesis process includes:

  1. Initial Reactions: The compound is synthesized through a series of organic reactions that involve the formation of key intermediates.
  2. Purification: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate the final product.
  3. Characterization: The synthesized compound undergoes rigorous characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Specific parameters such as reaction temperature, time, and solvent systems are optimized to enhance yield and purity during synthesis.

Molecular Structure Analysis

Apabetalone has a complex molecular structure characterized by several functional groups that facilitate its interaction with biological targets. Key features include:

  • Molecular Formula: C19_{19}H21_{21}N3_{3}O3_{3}
  • Molecular Weight: Approximately 325.39 g/mol
  • Structure: The compound contains a central aromatic ring system linked to various substituents that enhance its binding affinity for bromodomain proteins.

The structural analysis reveals that Apabetalone's design allows it to selectively bind to the second bromodomain of BRD4, which is crucial for its mechanism of action in regulating gene expression.

Chemical Reactions Analysis

Apabetalone participates in several chemical reactions primarily related to its interaction with biological targets:

  1. Binding Reactions: It forms non-covalent interactions with acetylated lysines on histones via the bromodomain, which modulates gene transcription.
  2. Inhibition Mechanisms: The compound inhibits the transcriptional activity of inflammatory mediators by blocking the recruitment of transcription factors to gene promoters.
  3. Epigenetic Modulation: By altering histone acetylation patterns, Apabetalone influences chromatin structure and gene accessibility.

These reactions are critical in mediating the drug's effects on inflammation and cholesterol metabolism.

Mechanism of Action

Apabetalone exerts its pharmacological effects primarily through the inhibition of BET proteins, particularly BRD4. The mechanism can be summarized as follows:

  1. Selective Binding: Apabetalone selectively binds to the second bromodomain (BD2) of BRD4, disrupting its interaction with acetylated histones.
  2. Transcriptional Regulation: This binding inhibits the transcription of genes involved in inflammation, cholesterol metabolism, and vascular function.
  3. Downregulation of Inflammatory Mediators: Clinical studies have shown that Apabetalone reduces levels of inflammatory cytokines and adhesion molecules in patients with cardiovascular disease.

By modulating these pathways, Apabetalone contributes to improved cholesterol transport and reduced vascular inflammation.

Physical and Chemical Properties Analysis

The physical and chemical properties of Apabetalone are essential for understanding its behavior in biological systems:

  • Solubility: Apabetalone exhibits moderate solubility in organic solvents but limited solubility in water, which may affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties influence the formulation strategies for Apabetalone in clinical settings.

Applications

Apabetalone has several potential applications in clinical medicine:

  1. Cardiovascular Disease Management: It is primarily being evaluated for its ability to reduce major adverse cardiac events by improving lipid profiles and reducing inflammation.
  2. Diabetes Management: Preliminary studies suggest favorable effects on glucose metabolism in prediabetic patients.
  3. Research Tool: As a selective BET inhibitor, it serves as a valuable tool for studying epigenetic regulation in various disease models.
Molecular Pharmacology of Apabetalone as a Bromodomain and Extra-Terminal (BET) Protein Inhibitor

Structural Basis of BET Bromodomain Interaction with Apabetalone

Apabetalone (RVX-208) is a quinazoline-derived small molecule specifically engineered to disrupt the protein-protein interactions between bromodomain and extra-terminal (BET) proteins and acetylated lysine (KAc) residues on histones. The compound shares structural similarities with resveratrol but incorporates critical modifications that enhance its binding affinity for BET bromodomains [2] [6]. BET proteins (BRD2, BRD3, BRD4, BRDT) contain two tandem bromodomains (BD1 and BD2) that recognize KAc marks via a conserved hydrophobic pocket formed by four alpha-helices (αZ, αA, αB, αC) and two connecting loops (ZA and BC loops) [5] [7].

The acetyl-lysine binding cavity within each bromodomain features a conserved asparagine residue (e.g., N433 in BRD4 BD2) that forms a critical hydrogen bond with the carbonyl oxygen of the acetyl group [7]. Apabetalone docks into this cavity through specific interactions:

  • Its dimethylquinazolinone group mimics the acetyl-lysine moiety, forming hydrogen bonds with the conserved asparagine
  • The chlorophenyl group engages in hydrophobic interactions within the ZA channel
  • The methoxyphenyl moiety extends toward the BC loop, contributing to selectivity [2] [5]

Table 1: Structural Characteristics of Apabetalone-Bromodomain Interaction

Structural ElementBinding Site FeatureInteraction with Apabetalone
Conserved AsparagineBC Loop (e.g., N433 in BRD4 BD2)Hydrogen bonding with dimethylquinazolinone carbonyl
ZA Loop Hydrophobic ChannelLeu385, Val435, Leu433 (BRD4 BD2)Hydrophobic contacts with chlorophenyl group
BC Loop FlexibilityVariable residues across BD1 vs BD2Conformational adaptation to methoxyphenyl group
Acetyl-lysine Binding Cavity DepthDeeper in BD1 vs BD2Preferential accommodation of apabetalone in BD2

Crystallographic analyses reveal that apabetalone exhibits approximately 10-fold higher binding affinity for BD2 domains (Kd ~50-100 nM) compared to BD1 domains across BET proteins, primarily due to subtle differences in the flexibility and hydrophobicity of the ZA and BC loops [2] [7]. This structural discrimination underpins its functional selectivity as a BD2-preferring inhibitor.

Selective Inhibition of BRD4 BD2: Comparative Analysis with Pan-BET Inhibitors

Apabetalone demonstrates a unique pharmacological profile as a BD2-selective inhibitor, distinguishing it from pan-BET inhibitors (e.g., JQ1, I-BET762) that bind both BD1 and BD2 domains with near-equal affinity. This selectivity arises from apabetalone's optimized molecular structure that preferentially engages with the distinct binding pocket topology of BD2 domains [2] [6].

Functional Consequences of BD2 Selectivity:

  • Transcriptional Modulation: While pan-BET inhibitors broadly suppress BET-dependent transcriptional initiation, apabetalone selectively modulates subsets of genes regulated through BD2-dependent mechanisms. BD2 domains are preferentially involved in stimulus-dependent transcriptional activation (e.g., inflammatory responses), whereas BD1 domains maintain constitutive housekeeping gene expression [3] [7].
  • Cellular Phenotypes: In endothelial cells exposed to inflammatory cytokines (TNFα, IL-1β), apabetalone significantly reduces adhesion molecule expression (VCAM-1, ICAM-1) and monocyte recruitment—effects comparable to pan-BET inhibitors. However, unlike pan-BET inhibitors, apabetalone does not induce cytotoxicity or cell cycle arrest at therapeutic concentrations, preserving basal cellular functions [3].
  • Differential Effects on Oncogenes: Pan-BET inhibitors potently downregulate oncogenes like c-MYC through displacement of BRD4 from super-enhancers. Apabetalone exhibits minimal effects on c-MYC transcription but effectively modulates other BD2-dependent pathological pathways (e.g., THBS1 in diabetic angiogenesis) [1] [6].

Table 2: Comparative Effects of Apabetalone vs. Pan-BET Inhibitors on Key Parameters

Pharmacological ParameterApabetalone (BD2-Selective)Pan-BET Inhibitors (e.g., JQ1)
BD1/BD2 Binding Affinity Ratio~1:10 (BD1:BD2)~1:1-1:2
Effect on Housekeeping GenesMinimal suppressionSignificant suppression
c-MYC DownregulationWeak (<20%)Potent (>70%)
Inflammatory Gene SuppressionStrong (VCAM-1, IL-6, MMP9)Strong
In Vitro CytotoxicityLow at therapeutic dosesHigh (GI50 100-500 nM)
Thrombocytopenia Induction (Preclinical)AbsentDose-limiting toxicity

The BD2 selectivity of apabetalone translates to a favorable therapeutic window for chronic conditions like cardiovascular disease and diabetes, where prolonged epigenetic modulation is required without disrupting basal cellular functions [2] [6]. Proteolysis-targeting chimera (PROTAC) studies confirm that selective BD2 degradation replicates most anti-inflammatory effects of apabetalone, validating BD2 as its primary therapeutic target [3].

Epigenetic Modulation of Histone Acetylation-Dependent Transcriptional Networks

Apabetalone exerts its therapeutic effects by dynamically regulating gene networks controlled by BET-dependent epigenetic readers. By competitively inhibiting BRD4 BD2 binding to acetylated histones, apabetalone disrupts the formation of transcriptional activator complexes without altering the acetylation marks themselves [1] [3].

Key Transcriptional Networks Modulated:

  • Angiogenesis Regulation: Under diabetic conditions, high glucose enhances BRD4 and H3K27ac enrichment at the THBS1 (thrombospondin-1) promoter. Apabetalone displaces BRD4, reduces chromatin accessibility, and suppresses THBS1 transcription. This antiangiogenic factor normally inhibits VEGF signaling; thus, apabetalone indirectly restores VEGF-mediated angiogenic responses in endothelial cells and diabetic ischemic tissues [1]. Chromatin immunoprecipitation (ChIP) studies demonstrate >70% reduction in BRD4 occupancy at the THBS1 promoter following apabetalone treatment under high-glucose conditions.
  • Inflammatory Pathways: In vascular endothelial cells and monocytes, apabetalone prevents stimulus-induced (TNFα, LPS, IL-1β) BRD4 recruitment to enhancers and promoters of pro-inflammatory genes (IL6, IL1B, CCL2, MMP9). This results in suppression of cytokine production, adhesion molecule expression, and matrix metalloproteinase activity—critical mediators of atherosclerosis and plaque instability [3]. SOMAscan proteomic analysis of CVD patient plasma revealed apabetalone significantly reduced circulating levels of 32 vascular inflammation mediators, including VCAM-1 (↓28%), ICAM-1 (↓24%), and MMP-9 (↓31%) after 6 months of treatment.
  • Complement and Thrombotic Systems: Apabetalone downregulates hepatic expression of complement components (C3, C4, C5) by interfering with BRD4 binding to their gene regulatory regions. Additionally, it suppresses tissue factor (F3) and plasminogen activator inhibitor-1 (SERPINE1) transcription, contributing to antithrombotic effects [2] [3].
  • Lipid Metabolism: Through selective BD2 inhibition, apabetalone upregulates APOA1 transcription in hepatocytes by modulating enhancer-promoter interactions without affecting other BET-dependent liver genes. This increases apolipoprotein A-I (apoA-I) synthesis and high-density lipoprotein (HDL) particle formation [2] [6].

Table 3: Transcriptional Networks Modulated by Apabetalone via Epigenetic Mechanisms

Gene NetworkKey Target GenesBET-Dependent MechanismFunctional Outcome
AngiogenesisTHBS1 ↓, VEGFABRD4 displacement from THBS1 promoterRestoration of endothelial migration and tube formation
InflammationIL6 ↓, VCAM1 ↓, MMP9Inhibition of BRD4/NF-κB co-activator complexReduced monocyte adhesion, plaque stabilization
Complement SystemC3 ↓, C4 ↓, C5Reduced enhancer-promoter loopingDecreased vascular inflammation
Lipid MetabolismAPOA1 ↑, ABCG1Enhanced transcription complex assemblyIncreased HDL biogenesis and cholesterol efflux
Extracellular MatrixSERPINE1 ↓, COL1A1Disruption of BRD4-p300 interactionInhibition of fibrosis and tissue remodeling

The compound's epigenetic effects extend beyond histone reading to modulation of transcription factor acetylation. Apabetalone reduces BRD4 binding to acetylated NF-κB/p65, preventing its interaction with inflammatory gene enhancers [3]. This multi-factorial transcriptional regulation positions apabetalone as a unique epigenetic modulator with potential in diseases driven by aberrant BET-mediated gene expression, including diabetic complications, atherosclerosis, and fibrotic disorders [1] [2] [4].

Properties

CAS Number

1044870-39-4

Product Name

Apabetalone

IUPAC Name

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24)

InChI Key

NETXMUIMUZJUTB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2

Solubility

Soluble in DMSO, not in water

Synonyms

RVX208; RVX 208; RVX-208; Apabetalone.

Canonical SMILES

CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2

Isomeric SMILES

CC1=CC(=CC(=C1OCCO)C)C2=NC(=O)C3=C(N2)C=C(C=C3OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.